molecular formula C18H15F3N2O2 B4406567 3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone

3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone

Cat. No. B4406567
M. Wt: 348.3 g/mol
InChI Key: FHAKESRVOQYVFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones, including 3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone, are synthesized through various methods, often involving cyclization reactions and modifications to introduce specific functional groups. For instance, a synthesis approach involves reacting aromatic aldehydes with intermediates to form novel quinazolinone derivatives exhibiting significant biological activities (Wang et al., 2013). Another method includes the one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones is crucial for their biological activity and interaction with various biomolecules. Studies on substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones have revealed insights into their photophysical properties, demonstrating how structural modifications influence their behavior (Moshkina et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization. Lithiation of 3-(acylamino)-quinazolinones, for instance, enables the synthesis of complex quinazolinone derivatives through reactions with electrophiles, providing a pathway to modify the compound for specific purposes (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research into the crystal structure of new quinazolinone compounds can reveal their potential for forming stable crystals, which is essential for their application in various fields (Yong, 2005).

Chemical Properties Analysis

Quinazolinones' chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to understanding their potential uses. Studies on the synthesis and evaluation of antioxidant properties of quinazolinones show how substitutions at specific positions affect their antioxidative activity, demonstrating the impact of chemical properties on biological activities (Mravljak et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, suggests that it should be handled with care. It advises against getting the compound in eyes, on skin, or on clothing, and recommends ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential pharmacological activities, given its structural similarity to Fluoxetine . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial .

properties

IUPAC Name

3-[3-[3-(trifluoromethyl)phenoxy]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-6-14(11-13)25-10-4-9-23-12-22-16-8-2-1-7-15(16)17(23)24/h1-3,5-8,11-12H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKESRVOQYVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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